

# An In-depth Technical Guide to (5-Bromo-2-iodophenyl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483

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## Introduction

**(5-Bromo-2-iodophenyl)methanol** is a halogenated aromatic alcohol with potential applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and iodine atoms on the phenyl ring, offers multiple reaction sites for further functionalization, making it a valuable intermediate for the synthesis of complex molecules and novel drug candidates. The presence of two different halogens allows for selective reactions, such as sequential cross-coupling, which is a powerful tool in the construction of diverse molecular architectures. This guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and the potential applications of this compound.

## Chemical and Physical Properties

While specific experimental data for **(5-Bromo-2-iodophenyl)methanol** is limited in publicly available literature, its fundamental properties can be summarized. Further empirical determination is recommended for precise characterization.

Table 1: General Properties of **(5-Bromo-2-iodophenyl)methanol**

Property	Value	Source
CAS Number	199786-58-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrIO	<a href="#">[2]</a>
Molecular Weight	312.93 g/mol	<a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a>
Storage	Room temperature, protect from light	<a href="#">[1]</a>
Purity	Typically ≥97% or ≥98% from commercial suppliers	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Computed and Estimated Physicochemical Data

Property	Value	Notes
Melting Point	Not available	A related compound, (5-Bromo-2-chlorophenyl)methanol, has a reported melting point of 92-96 °C. The iodo-substituted compound may have a slightly higher melting point due to increased molecular weight and polarizability.
Boiling Point	Not available	Expected to be high due to the molecular weight and polarity; likely to decompose at atmospheric pressure.
Density	Not available	---
Solubility	Not available	Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
pKa	Not available	The alcohol proton is expected to have a pKa similar to other benzyl alcohols, typically in the range of 14-16.
XlogP	2.4	Predicted value, suggesting moderate lipophilicity. <sup>[3]</sup>

## Spectral Data (Predicted)

Experimentally determined spectra for **(5-Bromo-2-iodophenyl)methanol** are not readily available. The following tables provide predicted chemical shifts and characteristic IR absorption bands based on the analysis of similar structures.

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.7	d	1H	Aromatic H
~7.4	dd	1H	Aromatic H
~7.0	d	1H	Aromatic H
~4.7	s	2H	$-\text{CH}_2\text{OH}$
~1.5-2.5	br s	1H	-OH

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~140	C-I
~138	C-Br
~135	Aromatic CH
~131	Aromatic CH
~128	Aromatic CH
~95	Aromatic C-C
~65	$-\text{CH}_2\text{OH}$

Table 5: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
3550-3200 (broad)	O-H stretch (alcohol)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1580-1450	C=C stretch (aromatic)
1260-1000	C-O stretch (primary alcohol)
~600-500	C-I stretch
~600-500	C-Br stretch

## Synthesis

A common and efficient method for the synthesis of **(5-Bromo-2-iodophenyl)methanol** is the reduction of the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde. This can be achieved using a mild reducing agent such as sodium borohydride.

## Experimental Protocol: Reduction of 5-Bromo-2-iodobenzaldehyde

Materials:

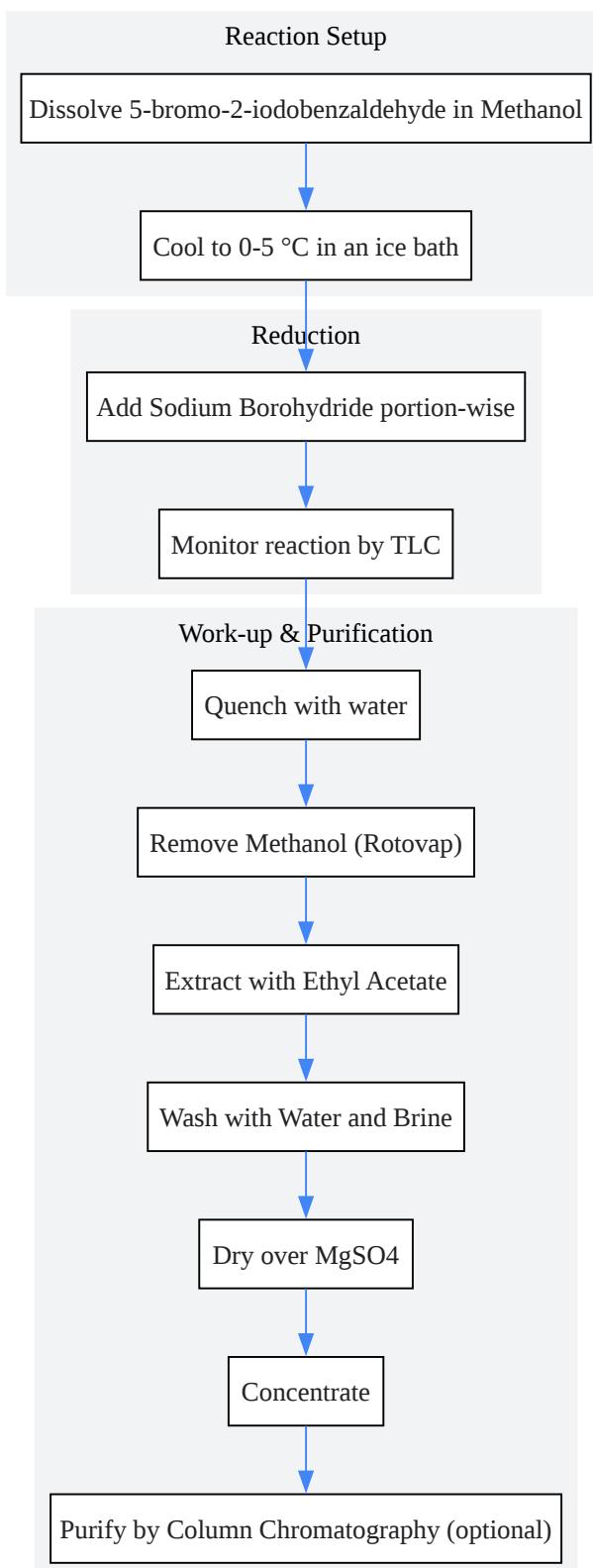
- 5-Bromo-2-iodobenzaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-iodobenzaldehyde (1.0 equivalent) in methanol (approximately 10 volumes, e.g., 10 mL of methanol per 1 g of aldehyde).
- **Cooling:** Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
- **Addition of Reducing Agent:** To the cooled and stirred solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
- **Reaction Monitoring:** Stir the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower R<sub>f</sub> value) indicates the reaction is proceeding.
- **Quenching:** Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of deionized water while still in the ice bath.
- **Solvent Removal:** Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining aqueous residue, add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **(5-Bromo-2-iodophenyl)methanol**.
- Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

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Caption: Synthetic workflow for **(5-Bromo-2-iodophenyl)methanol**.

## Reactivity and Potential Applications

**(5-Bromo-2-iodophenyl)methanol** is a valuable intermediate due to the differential reactivity of the bromine and iodine substituents. The carbon-iodine bond is more reactive than the carbon-bromine bond in many cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for selective functionalization at the 2-position, leaving the bromine at the 5-position available for subsequent transformations.

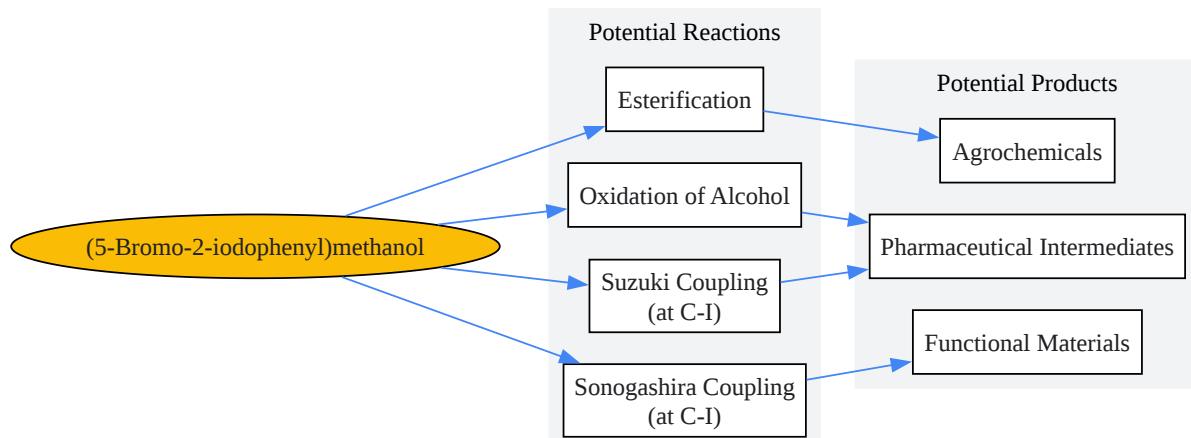
The benzyl alcohol moiety can undergo a variety of reactions, including:

- Oxidation: to form the corresponding aldehyde or carboxylic acid.
- Esterification or Etherification: to introduce various functional groups.
- Conversion to a leaving group: (e.g., tosylate or mesylate) followed by nucleophilic substitution.

These properties make **(5-Bromo-2-iodophenyl)methanol** a useful starting material in the synthesis of:

- Pharmaceuticals: As a scaffold for the development of novel therapeutic agents. Halogenated aromatic compounds are prevalent in many approved drugs.
- Agrochemicals: The biological activity of halogenated compounds is also of interest in the development of new pesticides and herbicides.
- Materials Science: As a monomer or precursor for the synthesis of functional polymers and other advanced materials.

While no specific signaling pathways have been directly linked to **(5-Bromo-2-iodophenyl)methanol** in the available literature, compounds with similar structural motifs have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators.

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Caption: Potential synthetic utility of the core compound.

## Safety Information

**(5-Bromo-2-iodophenyl)methanol** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 6: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[\[1\]](#)

## Conclusion

**(5-Bromo-2-iodophenyl)methanol** is a chemical intermediate with significant potential for the synthesis of a wide range of functionalized molecules. While detailed experimental data on its physical and spectral properties are not extensively documented, its chemical reactivity, particularly the differential reactivity of its two halogen atoms, makes it an attractive building block for researchers in drug discovery and materials science. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its applications. As with any chemical, proper safety precautions should be observed during handling and use.

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## References

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